Magnesium nitrate

Description

Properties

IUPAC Name |

magnesium;dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.2NO3/c;2*2-1(3)4/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXJRHPUWRPCBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

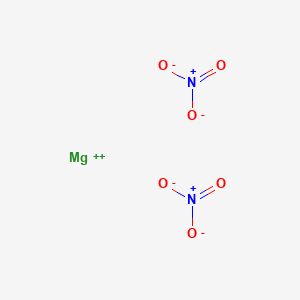

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgN2O6, Mg(NO3)2 | |

| Record name | MAGNESIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MAGNESIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1041 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | magnesium nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049664 | |

| Record name | Magnesium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Magnesium nitrate appears as a white crystalline solid. Produces toxic oxides of nitrogen if heated to decomposition. Used in pyrotechnics., Dry Powder; Gas or Vapor; Liquid; NKRA; Other Solid, Colorless or white hygroscopic solid; [ICSC] White odorless crystals; Deliquescent; [MSDSonline], HYGROSCOPIC COLOURLESS OR WHITE CRYSTALS. | |

| Record name | MAGNESIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5892 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MAGNESIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1041 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes at 626 °F (USCG, 1999) | |

| Record name | MAGNESIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Very soluble in water, 71.2 g/100g H2O at 25 °C, Solubility in water: very good | |

| Record name | MAGNESIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MAGNESIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1041 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.46 (USCG, 1999) - Denser than water; will sink, Approx 2.3, Density, 2.0256 @ 25 °C; MP, 129 °C /Dihydrate/, Colorless, monoclinic, crystals; BP, decomposes @ 330 °C with loss of 5 H2O; MP, 95 °C; density, 1.464; deliquescent /Hexahydrate/ | |

| Record name | MAGNESIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MAGNESIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.49 [mmHg], 0.494 mm Hg @ 25 °C (65.2 Pa) | |

| Record name | Magnesium nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5892 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MAGNESIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Magnesium nitrate is prepared by dissolving magnesium oxide, hydroxide, or carbonate in nitric acid, followed by evaporation and crystallization at room temperature. Impurities such as calcium, iron, and aluminum are precipitated by pretreatment of the solution with slight excess of magnesium oxide, followed by filtration. | |

| Record name | MAGNESIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White cubic crystals | |

CAS No. |

10377-60-3 | |

| Record name | MAGNESIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magnesium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77CBG3UN78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MAGNESIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MAGNESIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1041 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

192 °F (USCG, 1999) | |

| Record name | MAGNESIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Preparation Methods

Magnesium nitrate can be synthesized through several methods:

-

Reaction between Magnesium Hydroxide and Nitric Acid: : [ \text{Mg(OH)}_2 + 2\text{HNO}_3 \rightarrow \text{Mg(NO}_3\text{)}_2 + 2\text{H}_2\text{O} ]

-

Reaction between Magnesium Oxide and Nitric Acid: : [ \text{MgO} + 2\text{HNO}_3 \rightarrow \text{Mg(NO}_3\text{)}_2 + \text{H}_2\text{O} ]

-

Reaction between Magnesium Carbonate and Nitric Acid: : [ \text{MgCO}_3 + 2\text{HNO}_3 \rightarrow \text{Mg(NO}_3\text{)}_2 + \text{H}_2\text{O} + \text{CO}_2 ]

-

Reaction between Magnesium and Dilute Nitric Acid: : [ \text{Mg} + 2\text{HNO}_3 \rightarrow \text{Mg(NO}_3\text{)}_2 + \text{H}_2 ]

Industrial production of magnesium nitrate typically involves the reaction of nitric acid with magnesium oxide or magnesium carbonate .

Chemical Reactions Analysis

Magnesium nitrate undergoes several types of chemical reactions:

-

Decomposition: : When heated, magnesium nitrate decomposes to form magnesium oxide, nitrogen dioxide, and oxygen: [ 2\text{Mg(NO}_3\text{)}_2 \rightarrow 2\text{MgO} + 4\text{NO}_2 + \text{O}_2 ]

-

Reaction with Alkali Metal Hydroxides: : Magnesium nitrate reacts with alkali metal hydroxides to form magnesium hydroxide and the corresponding nitrate: [ \text{Mg(NO}_3\text{)}_2 + 2\text{NaOH} \rightarrow \text{Mg(OH)}_2 + 2\text{NaNO}_3 ]

These reactions typically occur under specific conditions, such as elevated temperatures for decomposition .

Scientific Research Applications

Agricultural Applications

Fertilizer Use

Magnesium nitrate is primarily utilized as a water-soluble fertilizer that supplies essential magnesium and nitrogen to plants. Its high solubility allows for various application methods:

- Fertigation : Applied through irrigation systems to ensure consistent nutrient supply.

- Foliar Feeding : Sprayed directly onto leaves for rapid nutrient absorption.

- Soil Amendment : Improves soil structure and fertility in magnesium-deficient soils.

Benefits

- Enhances photosynthesis and protein synthesis in plants.

- Improves crop yield and quality by increasing chlorophyll content.

- Increases resistance to diseases and environmental stressors .

Industrial Applications

Magnesium nitrate serves multiple industrial purposes:

- Chemical Manufacturing : Acts as a reagent in various chemical reactions.

- Wastewater Treatment : Utilized in processes to remove contaminants from water.

- Fire Retardants : Its properties make it effective for reducing flammability in construction materials .

Food Preservation

In the food industry, magnesium nitrate is employed as a food additive. It helps preserve the color and texture of processed meats, extending shelf life while maintaining quality. This application is particularly important for products that require long-term storage .

Pharmaceutical Applications

Magnesium nitrate is used in the pharmaceutical industry to stabilize active ingredients in medications. Its ability to enhance solubility improves the absorption of drugs in the body, making it a valuable component in drug formulation .

Research and Laboratory Use

In laboratory settings, magnesium nitrate is often used as a reagent for chemical synthesis and analytical chemistry. Its reliability makes it a common choice for experiments requiring precise results .

Case Study 1: Agricultural Yield Improvement

A study conducted on the effects of magnesium nitrate on tomato plants demonstrated significant improvements in yield and fruit quality when compared to control groups receiving standard fertilization methods. The application of magnesium nitrate increased chlorophyll content by 25%, leading to enhanced photosynthetic efficiency.

Case Study 2: Fire Retardant Efficacy

Research on the use of magnesium nitrate as a fire retardant showed that treated materials exhibited a reduction in flammability by up to 30%. This finding has implications for improving safety standards in construction materials.

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Agriculture | Fertilizer (fertigation, foliar feeding) | Enhanced growth, improved yield |

| Industrial | Chemical manufacturing, wastewater treatment | Versatility in processes |

| Food Preservation | Additive for processed meats | Longer shelf life, maintained quality |

| Pharmaceuticals | Stabilizing agent in drug formulation | Improved drug absorption |

| Laboratory | Reagent for chemical synthesis | Reliable results in experiments |

Mechanism of Action

The mechanism of action of magnesium nitrate primarily involves its decomposition and interaction with other compounds. When decomposed, it releases nitrogen oxides, which can act as oxidizing agents. In biological systems, magnesium ions play a crucial role in various cellular processes, including enzyme activation and stabilization of nucleic acids .

Comparison with Similar Compounds

Chemical and Thermal Properties

Key Findings :

Key Findings :

Key Findings :

- Magnesium nitrate poses lower toxicity than lead nitrate but requires precautions against NOₓ inhalation .

- All nitrate-based compounds contribute to eutrophication, necessitating controlled agricultural use .

Biological Activity

Magnesium nitrate is an inorganic compound with significant biological activity, particularly in the fields of agriculture, medicine, and environmental science. This article explores its various biological effects, mechanisms of action, and applications based on diverse research findings.

Overview of Magnesium Nitrate

Magnesium nitrate (Mg(NO₃)₂) is a soluble salt that provides both magnesium and nitrate ions. It is commonly used as a fertilizer due to its ability to enhance plant growth and improve nutrient uptake. Additionally, it has applications in the medical field, particularly concerning blood pressure regulation and potential therapeutic effects on various health conditions.

1. Antimicrobial Activity

Research has demonstrated that magnesium nitrate exhibits antimicrobial properties, particularly when used in conjunction with nanoparticles such as magnesium oxide (MgO-NPs). Studies indicate that MgO-NPs synthesized from magnesium nitrate show significant antibacterial activity against a range of pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans. The mechanisms behind this activity include:

- Oxidative Stress Induction : MgO-NPs generate reactive oxygen species (ROS) that damage microbial cells by disrupting cellular components such as DNA and proteins .

- Cell Membrane Disruption : The nanoparticles can penetrate bacterial cell walls, leading to cell lysis .

2. Cardiovascular Effects

Magnesium nitrate has been studied for its effects on blood pressure regulation. A study involving spontaneously hypertensive rats showed that administration of magnesium nitrate significantly attenuated increases in arterial blood pressure compared to control groups. The results indicated:

- Blood Pressure Reduction : Rats treated with magnesium nitrate exhibited an increase in plasma nitrate levels and a reduction in blood pressure rise (6 ± 4 mmHg vs. 21 ± 3 mmHg in controls) .

- Potential Cardioprotective Effects : While magnesium nitrate did not significantly alter heart function or size of infarction in the study, it suggests a potential role in managing hypertension-related complications.

3. Effects on Respiratory Health

The role of magnesium nitrate as a stabilizer in certain chemical mixtures has raised questions regarding its impact on respiratory health. A study assessed the effects of magnesium nitrate on lung injury induced by other compounds (CMIT/MIT) and found:

- Limited Impact on Lung Injury : Magnesium nitrate did not significantly affect the severity of lung injury in animal models, indicating its relative safety when used as a stabilizer .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of MgO-NPs synthesized from magnesium nitrate against various pathogens. The findings highlighted:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. coli | 50 µg/mL | 12 mm |

| S. aureus | 50 µg/mL | 10.7 mm |

| C. albicans | 50 µg/mL | 11 mm |

The study concluded that MgO-NPs are effective against both Gram-positive and Gram-negative bacteria, with varying efficacy based on concentration .

Case Study 2: Hypertension Management

In an experimental model using spontaneously hypertensive rats, magnesium nitrate was administered to assess its effects on blood pressure and heart function over four weeks:

| Parameter | Control Group | Magnesium Nitrate Group |

|---|---|---|

| Initial Blood Pressure (mmHg) | 180 ± 5 | 180 ± 5 |

| Final Blood Pressure (mmHg) | 201 ± 3 | 186 ± 4 |

| Plasma Nitrate Level (µmol/L) | 62 ± 8 | 111 ± 8 |

The results indicated that magnesium nitrate effectively reduced the rise in blood pressure while increasing plasma nitrate levels, suggesting a beneficial role in cardiovascular health .

Q & A

Q. What are the key physicochemical properties of magnesium nitrate critical for experimental design?

Magnesium nitrate (Mg(NO₃)₂) exhibits high solubility in water (71 g/100 mL at 25°C) and ethanol, hygroscopicity (rapidly absorbs water to form hydrates), and thermal instability (decomposes at 330°C, releasing nitrogen oxides). Its hexahydrate form (Mg(NO₃)₂·6H₂O) is commonly used due to stability under ambient conditions. These properties necessitate careful control of humidity, temperature, and solvent selection in experiments .

Q. What synthesis methods are recommended for preparing high-purity magnesium nitrate in laboratory settings?

Magnesium nitrate is synthesized via reactions of nitric acid (HNO₃) with magnesium oxide (MgO) or magnesium carbonate (MgCO₃):

Q. How should magnesium nitrate be stored to prevent reactivity and degradation?

Store in airtight containers in cool (<25°C), dry environments away from combustibles, reducing agents (e.g., lithium, aluminum), and strong acids. Incompatibilities with organic materials or oxidizers (e.g., peroxides) can cause explosive reactions. Use inert desiccants to mitigate hydrate formation .

Advanced Research Questions

Q. How can Taguchi’s Design of Experiments (DOE) optimize magnesium nitrate concentrations in microbial or algal growth media?

Taguchi’s DOE identifies critical factors (e.g., nitrate, phosphate, magnesium) and their interactive effects on biomass yield. For Tetradesmus obliquus microalgae, an L16 (4³) matrix tested Mg(NO₃)₂ at 1×, 2×, 5×, and 10× basal medium concentrations. Results showed nitrate and magnesium significantly influence short-term growth, with optimal Mg²+ levels at 37.06 mg/L .

Q. What statistical methods validate experimental accuracy in studies involving magnesium nitrate?

Residual analysis (e.g., Studentized residuals within 3σ limits) and Box-Cox transformations (λ = 0.5–1.0) assess model fit for response variables like growth rate or lipid production. Predicted vs. actual plots and Cook’s distance metrics (>1.0 leverage) identify outliers and confirm reproducibility .

Q. How do coexisting ions (e.g., Ca²⁺, SO₄²⁻) affect magnesium nitrate’s role in environmental remediation?

In hybrid Al–Fe electrocoagulation, Mg²+ competes with fluoride/arsenic for adsorption sites, reducing removal efficiency by 12–18%. Competitive ion effects are quantified via ANOVA (R² = 0.69–0.72) and quadratic models to optimize ion ratios in wastewater treatment .

Q. What strategies mitigate interlaboratory variability in magnesium nitrate quantification?

Standardized protocols for ion chromatography or ICP-MS, coupled with blind testing of synthetic and natural samples, reduce bias. For example, interlab studies using simulated precipitation achieved <5% variance in Mg²+ and NO₃⁻ measurements through calibration with certified reference materials .

Methodological Considerations

Q. How is magnesium nitrate used to maintain controlled humidity in biological experiments?

Saturated Mg(NO₃)₂ solutions generate 50% relative humidity (RH) in sealed chambers, critical for studying psocid survival or hygroscopic material behavior. This method ensures stable microenvironments without external energy input .

Q. What analytical techniques characterize magnesium nitrate decomposition products?

Thermogravimetric analysis (TGA) coupled with FTIR or mass spectrometry identifies NOₓ (NO, NO₂) and MgO residues. Kinetic studies use Arrhenius plots to model decomposition rates under varying oxygen partial pressures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.